[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol
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Overview
Description
[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol is a complex organic compound that features a benzoxazole ring substituted with a fluorine atom and a pyrrolidine ring with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol typically involves multiple steps. One common approach starts with the preparation of the benzoxazole ring, followed by the introduction of the fluorine atom and the pyrrolidine ring. The final step involves the addition of the hydroxymethyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the fluorine atom can result in various substituted benzoxazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorine atom can serve as a marker for imaging studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of [1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The fluorine atom and the hydroxymethyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- 6-Fluoro-1,3-benzoxazol-2-yl)methanol
Uniqueness
What sets [1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol apart from these similar compounds is the presence of the hydroxymethyl group on the pyrrolidine ring. This functional group can significantly influence the compound’s reactivity and binding properties, making it a valuable scaffold for the development of new molecules with specific biological or chemical activities .
Properties
Molecular Formula |
C13H15FN2O3 |
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Molecular Weight |
266.27 g/mol |
IUPAC Name |
[1-(6-fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H15FN2O3/c14-10-1-2-11-12(3-10)19-13(15-11)16-4-8(6-17)9(5-16)7-18/h1-3,8-9,17-18H,4-7H2 |
InChI Key |
WKDQZESGELBEID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=NC3=C(O2)C=C(C=C3)F)CO)CO |
Origin of Product |
United States |
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